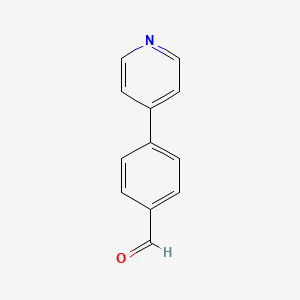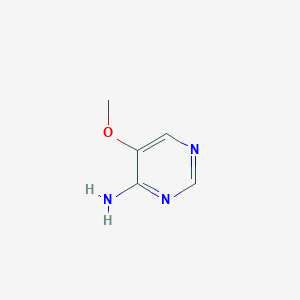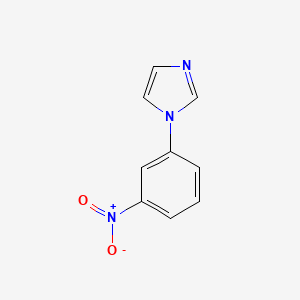
1H-indole-7-carbohydrazide
Overview
Description
1H-Indole-7-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry. The addition of a carbohydrazide group to the indole nucleus enhances its potential for diverse chemical reactions and biological activities .
Mechanism of Action
Target of Action
1H-Indole-7-carbohydrazide primarily targets copper (Ⅱ) ions . The compound has been used as a fluorescence probe to detect these ions, with detection limits of 0.37, 0.27, and 0.26 μM in a concentration range of 0–50 μM .
Mode of Action
The compound interacts with its target through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process is initiated when the proton of the hydrazide in this compound is protonated by the copper (Ⅱ) ion . This interaction interferes with the ESIPT process, leading to changes in the compound’s fluorescence properties .
Pharmacokinetics
Its use as a fluorescence probe suggests it may have good bioavailability and can interact effectively with its target ions in the body .
Result of Action
The primary result of this compound’s action is the detection of copper (Ⅱ) ions. When the compound interacts with these ions, it exhibits a change in fluorescence . This change can be used to detect the presence and concentration of copper (Ⅱ) ions in a system .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and alkalinity . For instance, certain derivatives of the compound exhibit aggregation-induced emission (AIE) characteristics and show regular responses to changes in temperature and alkalinity . Additionally, the compound’s fluorescence emission intensity and sensitivity to copper (Ⅱ) ion detection can be enhanced when irradiated to the 302 nm photostationary state (PSS) .
Biochemical Analysis
Biochemical Properties
1H-indole-7-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiplatelet aggregation activity by interacting with platelet receptors and inhibiting the aggregation process induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . The nature of these interactions involves binding to multiple receptors on the platelet surface, thereby preventing the formation of clots and reducing the risk of thrombotic disorders.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities by modulating key signaling pathways and gene expression profiles . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to alterations in cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that this compound can act as a fluorescence sensor for copper ions (Cu2+) through the formation of an acylhydrazone bond with substituted formaldehyde . The binding of this compound to Cu2+ ions results in the protonation of the hydrazide group, which interferes with the excited state intramolecular proton transfer (ESIPT) process, thereby enhancing fluorescence emission . This mechanism highlights the compound’s potential as a fluorescent probe for detecting metal ions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo models. For example, the fluorescence emission intensity of this compound in tetrahydrofuran (THF) was found to be slightly enhanced upon irradiation at 302 nm, indicating its stability and responsiveness to external stimuli . These findings suggest that the compound maintains its activity over time and can be used in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives, including this compound, exhibit dose-dependent effects on biological systems . At lower doses, the compound may enhance certain cellular functions, while at higher doses, it may exhibit toxic or adverse effects. For instance, the inhibition of platelet aggregation by this compound was found to be dose-dependent, with higher concentrations leading to more pronounced effects . These observations highlight the importance of optimizing dosage levels to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives, including this compound, have been shown to modulate key metabolic pathways by interacting with specific enzymes and receptors . These interactions can lead to changes in the levels of metabolites and the overall metabolic profile of cells. For example, the compound’s interaction with platelet receptors and enzymes involved in the aggregation process highlights its role in modulating metabolic pathways related to thrombosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that this compound can be effectively transported and localized within specific cellular compartments, where it exerts its biological effects . The use of this compound as a fluorescent probe for detecting metal ions further underscores its ability to be distributed and localized within cells, facilitating its use in various biochemical and pharmacological applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to exhibit aggregation-induced emission (AIE) characteristics, which are influenced by its localization within specific cellular compartments . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it can interact with biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-7-carbohydrazide can be synthesized through the reaction of indole-7-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-7-carbohydrazide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of fluorescent sensors and other advanced materials
Comparison with Similar Compounds
- 1H-Indole-3-carbohydrazide
- 1H-Indole-2-carbohydrazide
- 5-Fluoro-1H-indole-2-carbohydrazide
Comparison: 1H-Indole-7-carbohydrazide is unique due to the position of the carbohydrazide group on the indole ring. This positioning can influence the compound’s reactivity and biological activity. For example, 1H-indole-3-carbohydrazide and 1H-indole-2-carbohydrazide have different reactivity patterns and biological effects due to the different positions of the carbohydrazide group .
Properties
IUPAC Name |
1H-indole-7-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMBDUFIJHHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351888 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-24-4 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)





